molecular formula C20H24N2O5S B3453185 ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B3453185
M. Wt: 404.5 g/mol
InChI Key: FFSMFQNIKISZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as E6080, is a chemical compound that has gained attention for its potential use in scientific research.

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of a protein called FAK (focal adhesion kinase). FAK is involved in cell adhesion, migration, and survival, and is often overexpressed in cancer cells. By inhibiting FAK, this compound may disrupt these processes and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and spread.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its anti-tumor activity and inhibition of FAK make it a promising candidate for cancer research. However, one limitation of using this compound is its cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the use of ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in scientific research. One area of interest is the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other areas of research, such as cardiovascular disease and inflammation. Finally, the development of more cost-effective synthesis methods may increase the availability of this compound for research purposes.
In conclusion, this compound is a promising compound for scientific research, particularly in the field of cancer research. Its anti-tumor activity, inhibition of FAK, and other biochemical and physiological effects make it a valuable tool for understanding cancer biology and developing new therapies. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.

Scientific Research Applications

Ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has shown potential for use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are believed to play a key role in cancer recurrence and metastasis.

properties

IUPAC Name

ethyl 2-[[2-(2,5-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-27-20(24)16-8-6-7-9-17(16)21-19(23)13-22(28(4,25)26)18-12-14(2)10-11-15(18)3/h6-12H,5,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSMFQNIKISZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.